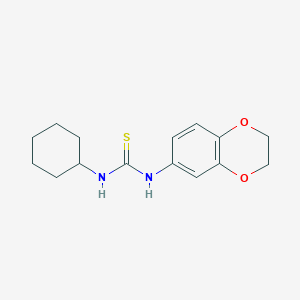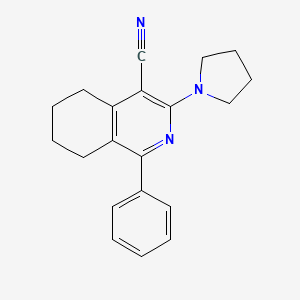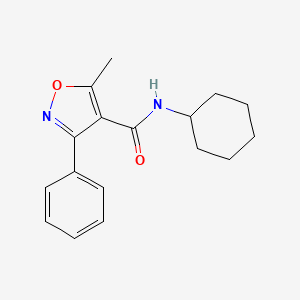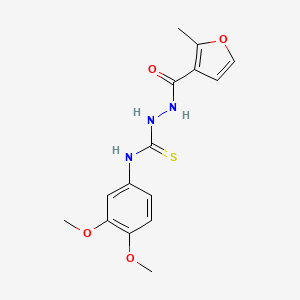
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide, also known as EF24, is a synthetic compound with potential applications in cancer therapy. It is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory and anti-cancer properties. EF24 has been studied extensively in the past decade, and its potential as a therapeutic agent has been explored in various cancer types.
Mécanisme D'action
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is complex and involves multiple pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide inhibits the STAT3 pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects in cancer cells. It has been found to induce oxidative stress, inhibit angiogenesis, and modulate the expression of various genes involved in cancer development. 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound with high purity and stability, which makes it easy to handle and store. 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been extensively studied in preclinical models, and its potential as a therapeutic agent has been well established. However, 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be established.
Orientations Futures
There are several future directions for the study of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide. One potential area of research is the development of novel formulations of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide. Additionally, the combination of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide with other anti-cancer agents could be explored to enhance its efficacy. Finally, clinical trials are needed to establish the safety and efficacy of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide in humans.
Méthodes De Synthèse
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of curcumin with different reagents. The most commonly used method involves the reaction of curcumin with ethyl bromoacetate and sodium hydride, followed by hydrolysis and cyclization to yield 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide. This method has been optimized to obtain high yields of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide with high purity.
Applications De Recherche Scientifique
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-cancer properties in various cancer types, including breast, lung, prostate, and colon cancer. 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
Propriétés
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-9-4-3-5-11-10(8-16)6-15(13(9)11)7-12(14)17/h3-6,8H,2,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNKIKJSTYVWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)





![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)
![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)